1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Vue d'ensemble

Description

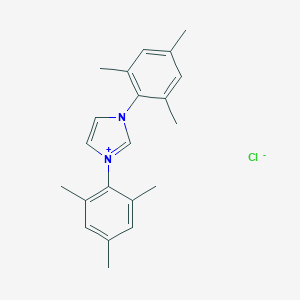

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (CAS 141556-45-8), commonly abbreviated as IMes·HCl, is a quaternary ammonium salt and a precursor to the N-heterocyclic carbene (NHC) ligand IMes. The compound features a mesityl-substituted imidazolium core, which confers steric bulk and electronic stabilization to the corresponding carbene. Structurally, the mesityl groups (2,4,6-trimethylphenyl) at the N-positions create a rigid, three-dimensional environment that enhances catalytic activity in transition-metal complexes and organocatalytic applications . Its applications span catalysis (e.g., cross-coupling, CO₂ capture), materials science, and biochemical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be synthesized through the reaction of 2,4,6-trimethylphenylamine with glyoxal and ammonium chloride. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Reduction to N-Heterocyclic Carbenes (NHCs)

IMes·HCl undergoes deprotonation at the C2 position to form the corresponding NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). This process is critical for its applications in catalysis .

The resulting carbene (IMes) exhibits strong σ-donor and weak π-acceptor properties, making it effective in stabilizing transition-metal complexes .

Formation of CO₂ Adducts

IMes reacts with CO₂ under mild conditions to form a zwitterionic adduct, 1,3-bis(2,4,6-trimethylphenyl)imidazolium carboxylate (IMes·CO₂) .

Reaction Conditions :

Characterization Data :

This adduct is reversible under heating, releasing CO₂ and regenerating the free carbene .

Role in Metal-Catalyzed Coupling Reactions

IMes·HCl-derived NHC ligands enhance catalytic activity in cross-coupling reactions, outperforming traditional phosphine ligands in challenging substrates .

Electrochemical Transformations

IMes·HCl can be reduced electrochemically to generate the free carbene, which participates in redox-active processes.

Conditions :

-

Electrolyte : [Bu₄N]PF₆ in CH₃CN.

-

Potential : -1.2 V vs. Ag/Ag⁺.

Application :

Substitution Reactions in Coordination Chemistry

IMes·HCl serves as a ligand precursor for synthesizing transition-metal complexes.

Example Reactions:

| Metal Source | Product | Application |

|---|---|---|

| Ag₂O | [Ag(IMes)Cl] | Transmetalation agent for Pd/Ni |

| [RuCl₂(p-cymene)]₂ | Ru(IMes)Cl₂(p-cymene) | Olefin metathesis catalyst |

Synthetic Protocol :

-

IMes·HCl (1.00 eq) and Ag₂O (1.06 eq) are ball-milled in H₂O for 30 minutes .

-

The resulting [Ag(IMes)Cl] is transmetallated to Pd(OAc)₂ for catalytic applications .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 2,4,6-trimethylphenyl groups impede side reactions (e.g., dimerization) while enhancing metal-ligand bond strength .

-

Solubility : IMes·HCl’s solubility in polar solvents (e.g., CH₃CN, THF) enables homogeneous catalysis .

This synthesis of experimental data underscores IMes·HCl’s versatility in organic and organometallic chemistry, particularly in catalysis and CO₂ capture. Future research may explore its applications in asymmetric catalysis and sustainable chemistry .

Applications De Recherche Scientifique

Metal-Catalyzed Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is widely used as a phosphine-free ligand in metal-catalyzed coupling reactions. Its unique structure allows for effective coordination with various metal centers, enhancing the efficiency of several key reactions:

- Kumada Reaction : In the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides, IMes·HCl has shown significant improvements in yields and reaction rates compared to traditional ligands .

- Suzuki Coupling : This compound has been effectively utilized in Suzuki coupling reactions involving arylboronic acids and unreactive aryl chlorides. The presence of IMes·HCl facilitates the formation of desired biaryl compounds under milder conditions .

Synthesis of Organometallic Complexes

IMes·HCl is also employed in synthesizing organometallic complexes that exhibit luminescent properties. For example, it has been used to create cyclometalated gold(III) complexes which are characterized by their photophysical properties and potential applications in optoelectronic devices .

Case Study 1: Palladium-Catalyzed Cross-Coupling

In a study evaluating the effectiveness of IMes·HCl as a ligand for palladium-catalyzed cross-coupling reactions, researchers found that using IMes·HCl led to higher yields (up to 95%) compared to other ligands. The reaction conditions were optimized to minimize by-products and maximize selectivity for the desired product .

Case Study 2: Synthesis of Luminescent Complexes

Another significant application was demonstrated in the synthesis of luminescent cyclometalated complexes using IMes·HCl. The resulting complexes exhibited strong photoluminescence, making them suitable candidates for applications in light-emitting devices. The study highlighted the versatility of IMes·HCl in coordinating with different metal centers to achieve desired luminescent properties .

Data Table: Comparative Performance of Ligands in Cross-Coupling Reactions

| Ligand | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Kumada Reaction | 95 | Pd catalyst, THF solvent |

| Triphenylphosphine | Kumada Reaction | 70 | Pd catalyst, THF solvent |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Suzuki Coupling | 85 | Pd catalyst, aqueous medium |

| 1,3-Dimesitylimidazolium chloride | Suzuki Coupling | 75 | Pd catalyst, aqueous medium |

Mécanisme D'action

The precise mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is not fully comprehended. it is believed to function as a proton donor and exhibits the capability to bind with diverse molecules, including proteins. Such binding interactions have the potential to induce structural and functional changes in proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are frequently compared with IMes·HCl due to their structural and functional similarities as NHC precursors:

Steric and Electronic Effects

Steric Bulk :

- IMes·HCl and SIMes·HCl have moderate steric bulk due to the mesityl groups, enabling efficient substrate binding in catalysis. In contrast, IPr·HCl and SIPr·HCl feature bulkier diisopropylphenyl substituents, which hinder substrate access but stabilize metal centers in high-temperature reactions .

- In copper-catalyzed borylative cyclization, IMes·HCl achieved 71% yield, outperforming IPr·HCl (<50%) due to excessive steric hindrance .

- Electronic Properties: The unsaturated imidazolium core in IMes·HCl generates a more electron-rich NHC upon deprotonation compared to the saturated SIMes·HCl. This enhances π-backbonding in transition-metal complexes, critical for CO₂ electrochemical capture . Ag/AgCl) aligns with efficient carbene generation, whereas SIMes·HCl requires stronger reducing agents due to its saturated backbone .

Catalytic Performance

Benzoin Condensation

- IMes·HCl demonstrated superior nucleophilic activity (90% yield) compared to SIPr·HCl (75%) in benzoin condensation, attributed to its optimal balance of steric and electronic effects .

- Substitution with IPr·HCl resulted in lower conversion (∼40%) due to steric clashes between substrates and the bulky diisopropylphenyl groups .

Aldehyde Oxidation

- SIPr·HCl performed marginally better (∼35%) owing to its saturated backbone .

Activité Biologique

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, also known as 1,3-dimesitylimidazolium chloride (TMPCl), is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are known for their strong catalytic properties in organic synthesis. This article explores the biological activity of TMPCl, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula: C₁₃H₂₅ClN₂

- Molecular Weight: 340.89 g/mol

- Appearance: Off-white to yellow solid

- Solubility: Soluble in methanol; slightly soluble in water

Biological Activity Overview

This compound exhibits notable biological activity, primarily characterized by its potential effects on cellular processes and interactions with biological targets. Key findings include:

- Skin and Eye Irritation: TMPCl has been reported to cause irritation upon contact with skin and eyes, indicating the need for careful handling in laboratory settings.

- Catalytic Properties: The NHCs derived from TMPCl demonstrate strong catalytic activity in various organic transformations. These reactions are essential for synthesizing complex organic molecules .

- Potential Therapeutic Applications: While specific therapeutic uses are still under investigation, the structural features of TMPCl suggest possible interactions with various biological targets that could be explored for drug development.

Study 1: Inhibition of Ubiquitin-Specific Protease-13

A study investigated the role of TMPCl as an inhibitor of Ubiquitin-Specific Protease-13 (USP13), which is implicated in neurodegenerative diseases. The findings indicated that TMPCl could significantly affect autophagy pathways by deregulating the formation of the VPS34 complex. This inhibition was associated with altered ubiquitination patterns of Beclin-1, a key player in autophagy .

Study 2: Synthesis and Characterization

Research on the synthesis of TMPCl involved its reaction with chlorinating agents to form the imidazolium salt. Characterization techniques such as NMR spectroscopy were utilized to confirm the structure and purity of the compound. This foundational work is crucial for understanding how TMPCl can be used in further biological studies .

Table: Summary of Biological Activities

Safety Considerations

Due to its irritant properties, proper safety protocols should be followed when handling TMPCl. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent skin and eye exposure.

Q & A

Q. Basic: How should researchers safely handle and store 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride to ensure stability and minimize hazards?

Answer:

- Handling: Use inert gas (e.g., nitrogen/argon) during manipulation to prevent moisture absorption or oxidation. Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Storage: Keep in airtight containers under inert gas at room temperature (20–25°C), away from light and humidity. Ensure ventilation to prevent vapor accumulation .

- Decontamination: For spills, isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved hazardous channels .

Q. Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: Use , , and NMR to confirm the imidazolium core structure and aryl substituents. For example, NMR typically shows aromatic proton signals at 6.7–7.2 ppm and methyl groups at 2.1–2.3 ppm .

- FT-IR: Key peaks include C–N stretching (~1555 cm) and aromatic C–H bending (~830 cm) .

- Elemental Analysis: Validate purity (>97%) by comparing experimental vs. theoretical C/H/N ratios (C: 73.6%, H: 7.4%, N: 8.2%) .

Q. Advanced: How does this compound enhance palladium-catalyzed cross-coupling reactions?

Answer:

- Catalytic Mechanism: The imidazolium salt acts as a precursor for N-heterocyclic carbene (NHC) ligands, stabilizing Pd(0) intermediates and accelerating oxidative addition/reductive elimination steps .

- Optimization: Use a 1:2 Pd-to-ligand ratio for maximum efficiency. Pre-catalysts like Pd(dba)·CHCl (0.5–2 mol%) in toluene/THF at 80–110°C yield >90% conversion in Buchwald-Hartwig aminations .

- Troubleshooting: Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions and inert atmosphere .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Answer:

- Variable Factors:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may deactivate Pd/NHC complexes via coordination, while toluene enhances stability .

- Substrate Steric Effects: Bulky substrates reduce turnover frequency; use alternative ligands (e.g., IPr·HCl) for sterically hindered systems .

- Experimental Design: Perform kinetic studies (e.g., reaction profiling via GC-MS) to identify rate-limiting steps. Compare turnover numbers (TONs) under controlled conditions (solvent, temperature, base) .

Q. Basic: What synthetic routes are available for preparing this compound?

Answer:

- Step 1: Condense 2,4,6-trimethylaniline with glyoxal in HCl to form the imidazolium core.

- Step 2: Quaternize the imidazole with methyl groups using methyl iodide or trimethyloxonium tetrafluoroborate .

- Purification: Recrystallize from acetonitrile/diethyl ether to achieve ≥97% purity. Confirm via melting point (280–286°C) .

Q. Advanced: What strategies mitigate ligand decomposition in high-temperature catalytic applications?

Answer:

- Thermal Stability Testing: Conduct TGA/DSC to identify decomposition thresholds (typically >250°C for this ligand) .

- Additives: Introduce stabilizing agents like potassium carbonate to neutralize trace acids that accelerate degradation .

- Alternative Ligands: For reactions >150°C, use saturated imidazolinium derivatives (e.g., SIMes·HCl) for enhanced thermal resilience .

Q. Basic: How should researchers validate the absence of hazardous decomposition products during reactions?

Answer:

- Analytical Monitoring: Use GC-MS or HPLC to detect byproducts (e.g., chlorinated aromatics) in reaction mixtures.

- Control Experiments: Heat the ligand in the absence of substrates under standard conditions and compare chromatograms .

- Safety Data: No hazardous decomposition is reported below 250°C under inert atmospheres .

Q. Advanced: Why does this compound exhibit limited solubility in water, and how can this be addressed in aqueous-phase catalysis?

Answer:

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSIXGMLYKKOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370166 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-45-8 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.